REACTION_SMILES
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[C:13]([CH3:14])([CH3:15])([CH3:16])[O:17][C:18]([c:19]1[c:20]([N+:26](=[O:27])[O-:28])[cH:21][c:22]([F:25])[cH:23][cH:24]1)=[O:29].[CH3:1][N:2]([CH2:3][CH2:4][OH:5])[CH3:6].[CH3:7][C:8]([CH3:9])([O-:10])[CH3:11].[K+:12].[O:31]1[CH2:32][CH2:33][CH2:34][CH2:35]1.[OH2:30]>>[CH3:1][N:2]([CH2:3][CH2:4][O:5][c:22]1[cH:21][c:20]([N+:26](=[O:27])[O-:28])[c:19]([C:18]([O:17][C:13]([CH3:14])([CH3:15])[CH3:16])=[O:29])[cH:24][cH:23]1)[CH3:6]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)c1ccc(F)cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CN(C)CCOc1ccc(C(=O)OC(C)(C)C)c([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |